

# Application Notes & Protocols: Accelerator Mass Spectrometry (AMS) for Uranium-236 Analysis

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Compound of Interest		
Compound Name:	Uranium-236	
Cat. No.:	B1194380	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique for quantifying rare, long-lived radionuclides.[1][2] This document provides detailed application notes and protocols for the analysis of **Uranium-236** (<sup>236</sup>U) using AMS, with a particular focus on its potential applications in biomedical research and drug development. While the primary applications of <sup>236</sup>U analysis have historically been in environmental monitoring and nuclear safeguards, its ultra-high sensitivity opens up possibilities for its use as a tracer in biological systems.[3]

<sup>236</sup>U is a long-lived isotope of uranium (half-life of 23.42 million years) produced by neutron capture on <sup>235</sup>U.[3][4] Its extremely low natural abundance makes it an ideal tracer for applications requiring minimal background interference. AMS offers the sensitivity to detect <sup>236</sup>U at levels far below those achievable with conventional mass spectrometry or radiometric counting methods.[2][5]

#### Principle of AMS for <sup>236</sup>U Analysis:

AMS achieves its remarkable sensitivity by accelerating ions to high energies (mega-electron volts) and then using a series of mass and charge state filters to separate the rare isotope of interest (<sup>236</sup>U) from abundant stable isotopes (e.g., <sup>238</sup>U) and molecular isobars. The key steps in the AMS process are:



- Ion Generation: A sample containing uranium is placed in an ion source, and a beam of negative ions is generated.
- Initial Mass Spectrometry: The negative ion beam is passed through a low-energy mass spectrometer to select for the mass of interest.
- Acceleration and Stripping: The ions are accelerated to a high positive potential in a tandem accelerator. Inside the accelerator's terminal, they pass through a "stripper" (a thin foil or gas), which removes multiple electrons, destroying molecular ions and creating highly charged positive ions.
- High-Energy Mass Spectrometry: The now highly charged positive ions are further accelerated away from the terminal and passed through a high-energy mass spectrometer, which selects for ions with a specific mass-to-charge ratio.
- Detection: A specialized detector counts individual <sup>236</sup>U ions, while the abundant stable isotope (e.g., <sup>238</sup>U) is measured as a current in a Faraday cup.

This process effectively eliminates molecular interferences and separates the rare <sup>236</sup>U from the overwhelmingly more abundant <sup>238</sup>U, allowing for the precise measurement of extremely low isotope ratios.

### **Experimental Protocols**

## Protocol 1: Sample Preparation of Biological Tissues for <sup>236</sup>U AMS Analysis

This protocol outlines the chemical extraction and purification of uranium from biological tissue samples.

#### Materials:

- Biological tissue (e.g., liver, kidney, tumor biopsy)
- Concentrated nitric acid (HNO<sub>3</sub>), trace metal grade
- Concentrated hydrochloric acid (HCI), trace metal grade



- Hydrogen peroxide (H2O2), 30%
- UTEVA® resin (Eichrom Technologies)
- Deionized water (18 MΩ·cm)
- Teflon® digestion vessels
- Chromatography columns

#### Procedure:

- Sample Digestion:
  - Accurately weigh 1-5 g of the tissue sample into a clean Teflon® digestion vessel.
  - Add a known amount of a tracer isotope (e.g., <sup>233</sup>U) for yield determination if not using isotope dilution for quantification of total uranium.
  - Add 10 mL of concentrated HNO₃ to the vessel.
  - Heat the sample on a hot plate at a low temperature (e.g., 80°C) until the initial vigorous reaction subsides.
  - Continue heating and adding small aliquots of HNO₃ and H₂O₂ until the tissue is completely dissolved and a clear solution is obtained.
  - Evaporate the solution to near dryness.
  - Re-dissolve the residue in 10 M HCl.[6]
- Uranium Separation using UTEVA® Resin:[6][7]
  - Prepare a chromatography column with UTEVA® resin, and precondition it with 10 M HCl.
  - Load the dissolved sample onto the column.
  - Wash the column with 10 M HCl to remove matrix components.



- Elute the uranium fraction with a suitable eluent, such as 0.02 M H<sub>2</sub>SO<sub>4</sub> or 0.1 M HNO<sub>3</sub>.[6]
   [7]
- Collect the uranium-containing fraction in a clean Teflon® vial.
- Sample Purification (if necessary):
  - For samples with high iron content or other interfering elements, a second purification step may be necessary. This can involve another UTEVA® column or a different ion-exchange resin.[7]
- Preparation for AMS Target:
  - Evaporate the purified uranium fraction to dryness.
  - The purified uranium oxide is then typically mixed with a high-purity metal powder (e.g., iron or niobium powder) and pressed into a target holder for insertion into the AMS ion source.

# Protocol 2: Sample Preparation of Urine for <sup>236</sup>U AMS Analysis

This protocol describes the extraction and purification of uranium from urine samples.

#### Materials:

- Urine sample
- Concentrated nitric acid (HNO₃), trace metal grade
- UTEVA® resin or other suitable solid phase extraction material[8]
- Deionized water (18 MΩ·cm)
- Centrifuge tubes
- Chromatography columns



#### Procedure:

- Sample Pre-treatment:[8]
  - Acidify the urine sample by adding concentrated HNO<sub>3</sub>. A typical ratio is 375 μL of concentrated HNO<sub>3</sub> per 1 mL of urine.[8]
  - For samples with high sediment content, centrifuge the sample and process the supernatant.
- Solid Phase Extraction:[8]
  - Use a pre-packed solid phase extraction column (e.g., TRU resin) or a column packed with UTEVA® resin.
  - Condition the column with dilute HNO<sub>3</sub>.
  - Load the acidified urine sample onto the column. The volume of urine loaded can be adjusted based on the expected uranium concentration to achieve an optimal amount for analysis.[8]
  - Wash the column with dilute HNO₃ to remove matrix components.
  - Elute the uranium from the column using an appropriate eluent (e.g., a solution of ammonium oxalate or dilute HCl).
- Preparation for AMS Target:
  - Evaporate the eluate to dryness.
  - The resulting uranium residue is then mixed with a metal powder (e.g., Fe<sub>2</sub>O<sub>3</sub>) and pressed into an AMS target.[9]

### **Data Presentation**

The following tables summarize key quantitative data related to AMS analysis of uranium isotopes.



Table 1: Performance Characteristics of AMS for Actinide Analysis

Parameter	Typical Value	Reference
Detection Limit ( <sup>236</sup> U/ <sup>238</sup> U)	$1 \times 10^{-12}$ to $1 \times 10^{-14}$	[10][11]
Measurement Precision (RSD)	2-5%	[12]
Overall Process Precision	3-5%	[12]
Abundance Sensitivity	10-13	[13]
Sample Size (Uranium)	< 1 mg	
Measurement Time	Shorter than decay counting	

Table 2: Comparison of Analytical Techniques for Uranium Isotope Analysis

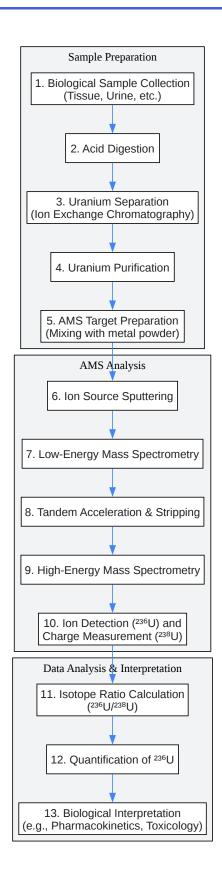


Technique	Primary Isotopes Measured	Sensitivity	Key Advantages	Key Limitations
AMS	233U, 23 <sup>4</sup> U, 23 <sup>6</sup> U	Attomole to zeptomole	Ultra-high sensitivity, elimination of molecular interferences	Requires a particle accelerator, complex instrumentation
MC-ICP-MS	<sup>234</sup> U, <sup>235</sup> U, <sup>238</sup> U, ( <sup>236</sup> U)	Picogram to femtogram	High precision for more abundant isotopes, high sample throughput	Isobaric interferences can be a challenge for trace isotopes
TIMS	23 <sup>4</sup> U, <sup>235</sup> U, <sup>238</sup> U	Picogram	High precision, low background	Slower sample throughput, potential for isobaric interferences
Alpha Spectrometry	<sup>232</sup> U, <sup>234</sup> U, <sup>238</sup> U	Depends on specific activity	Relatively simple instrumentation	Long counting times for long- lived isotopes, energy resolution can be a limitation

## **Mandatory Visualizations**

Diagram 1: General Workflow for <sup>236</sup>U AMS Analysis of Biological Samples



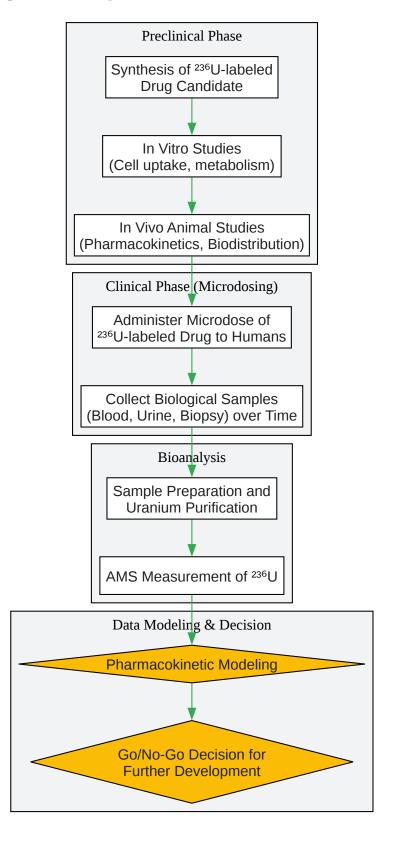


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Caption: General workflow for the analysis of <sup>236</sup>U in biological samples using AMS.



# Diagram 2: Logical Flow for a Hypothetical <sup>236</sup>U-Tracer Study in Drug Development





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Caption: Logical workflow for a hypothetical <sup>236</sup>U-tracer study in drug development.

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